N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine
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Overview
Description
N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine is a chemical compound characterized by a bromine atom and a fluorine atom on a pyridine ring, with an ethanamine group attached to the pyridine ring via a methylene bridge
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common synthetic route involves the Suzuki cross-coupling reaction, where 5-bromo-2-fluoropyridin-3-amine is reacted with an appropriate boronic acid derivative in the presence of a palladium catalyst.
Halogenation and Amination: Another method involves the halogenation of 2-fluoropyridine followed by amination to introduce the ethanamine group.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether.
Substitution: Various nucleophiles (e.g., sodium azide, iodide), polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridines with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: Its unique properties make it valuable in material science and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-((5-Bromo-2-methylpyridin-3-yl)methyl)ethanamine
N-((5-Bromo-2-chloropyridin-3-yl)methyl)ethanamine
N-((5-Bromo-2-fluoropyridin-2-yl)methyl)ethanamine
Uniqueness: N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(5-bromo-2-fluoropyridin-3-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrFN2/c1-2-11-4-6-3-7(9)5-12-8(6)10/h3,5,11H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVMTYACIQIXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(N=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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